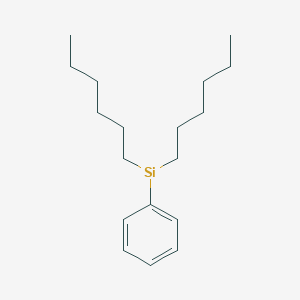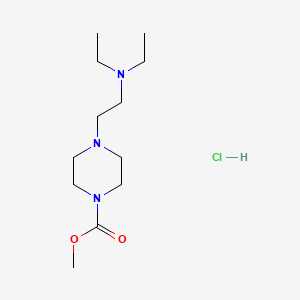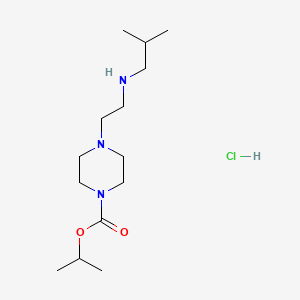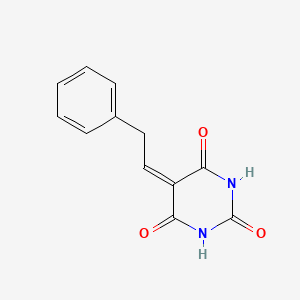
2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is a heterocyclic organic compound Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon This particular compound features an oxazine ring, which includes both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazine ring.
Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the oxazine ring from suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous flow reactors: These systems allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Analyse Chemischer Reaktionen
Types of Reactions
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The ethyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Could include metabolic pathways, signal transduction pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: Without the ethyl and methyl groups.
1,3-Oxazolidine-2,4-dione: A related compound with a different ring structure.
2H-1,3-Benzoxazine-2,4(3H)-dione: A benzene-fused analog.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
15018-38-9 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-ethyl-6-methyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C7H9NO3/c1-3-8-6(9)4-5(2)11-7(8)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ALPZWGGXWIMXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C=C(OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


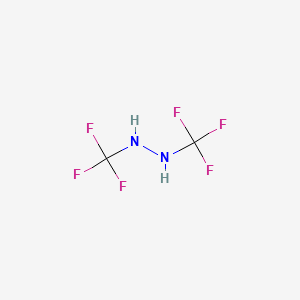
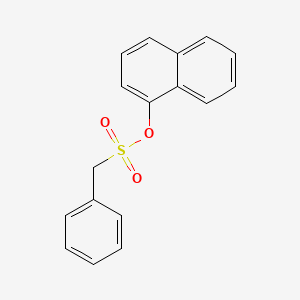
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
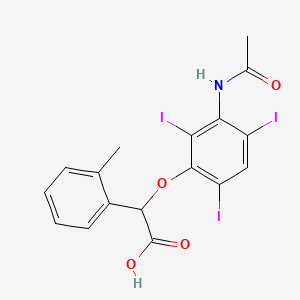
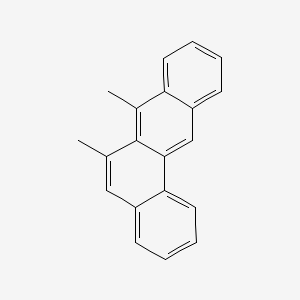
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
